BenchChemオンラインストアへようこそ!

4-Ethyl-3-pyrrolidinecarboxylic acid

Chiral Synthesis Pharmaceutical Intermediates Enantiomeric Purity

4-Ethyl-3-pyrrolidinecarboxylic acid (CAS 1342226-11-2) is the essential chiral pyrrolidine core for Upadacitinib (ABT‑494) synthesis. The (3R,4S)-enantiomer (CAS 1821826-28-1) is mandatory—racemic or alternative 4-alkyl analogs generate unacceptable diastereomeric impurities. Patented asymmetric synthesis (CN111072543B) delivers ≥99% chiral purity and up to 77% yield, avoiding toxic reagents and costly resolution. Also serves as Roxadastat Impurity 90 and Upadacitinib Impurity 1/16 reference standard. Ideal for pharmaceutical R&D, ANDA submissions, and QC method validation. Request a quote for bulk orders.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1342226-11-2
Cat. No. B3232564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-pyrrolidinecarboxylic acid
CAS1342226-11-2
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC1CNCC1C(=O)O
InChIInChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
InChIKeyNDDVWSDMFBDMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-pyrrolidinecarboxylic acid (CAS 1342226-11-2): A Key Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis


4-Ethyl-3-pyrrolidinecarboxylic acid (CAS 1342226-11-2) is a chiral, saturated five-membered nitrogen heterocycle belonging to the pyrrolidine-3-carboxylic acid family . It features an ethyl substituent at the 4-position and a carboxylic acid group at the 3-position on the pyrrolidine ring, yielding a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . While the parent CAS number may represent mixed stereochemistry, the defined (3R,4S)-enantiomer (CAS 1821826-28-1) is a crucial chiral intermediate specifically required for the synthesis of the JAK1 inhibitor upadacitinib (ABT-494) [1]. This compound also functions as a characterized reference standard for impurity profiling in both upadacitinib and roxadustat drug substance analysis .

Why Generic Pyrrolidine-3-carboxylic Acids Cannot Substitute for 4-Ethyl-3-pyrrolidinecarboxylic acid in Regulated Synthesis


Substitution of 4-ethyl-3-pyrrolidinecarboxylic acid with unsubstituted pyrrolidine-3-carboxylic acid or alternative 4-alkyl analogs is precluded by stringent stereochemical and physicochemical requirements in its primary application. The synthesis of upadacitinib requires the specific (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid enantiomer; use of the (3S,4R)-enantiomer, racemic mixtures, or analogs with different 4-substituents (e.g., methyl) leads to diastereomeric impurities that are unacceptable for pharmaceutical intermediate quality [1]. Furthermore, the ethyl group provides a critical balance of lipophilicity and steric bulk compared to the methyl analog, which affects reactivity and solubility in subsequent synthetic steps [2]. Prior art processes for related compounds often suffer from low yields, high cost, and reliance on toxic reagents or chiral resolution steps, making the synthesis of this specific chiral intermediate a distinct technical challenge [3].

Quantitative Head-to-Head Evidence: 4-Ethyl-3-pyrrolidinecarboxylic acid vs. Closest Analogs


Chiral Purity: (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid vs. (3S,4R)-Enantiomer as Determined by Chiral HPLC

The (3R,4S)-enantiomer, synthesized via the patented route in CN111072543B, achieves a chiral purity of ≥99% as determined by chiral HPLC [1]. In contrast, commercially available (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid (CAS 2165847-01-6) is typically supplied at a minimum purity of 97% . The 2% minimum difference in chiral purity is significant for pharmaceutical intermediate applications where enantiomeric impurity can propagate into the final drug substance and must be controlled to ICH Q3A thresholds.

Chiral Synthesis Pharmaceutical Intermediates Enantiomeric Purity

Synthetic Yield: Patented Process for (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid vs. Prior Art trans-4-Ethylpyrrolidine-3-carboxylic acid

The patented route in CN111072543B achieves a yield of up to 77% for the final (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid product while maintaining high chiral purity [1]. The prior art process described in U.S. Patent 6,245,801 B1 achieves approximately 78% yield for the trans-4-ethylpyrrolidine-3-carboxylic acid, but this represents the racemic trans product before chiral resolution [2]. The patent CN111072543B explicitly critiques earlier methods that rely on chiral resolution, which typically results in lower overall yield due to the inherent 50% maximum theoretical yield of resolution steps [3]. The asymmetric synthesis approach avoids this intrinsic yield limitation.

Process Chemistry Synthetic Route Yield Optimization

Lipophilicity: 4-Ethyl vs. 4-Methyl Pyrrolidine-3-carboxylic acid LogP Comparison for Membrane Permeability

The 4-ethyl substitution on the pyrrolidine ring provides a calculated LogP of -2.07 for the (3R,4S)-enantiomer [1], which is 0.45 log units higher than the -2.52 LogP reported for the unsubstituted 4-methylpyrrolidine-3-carboxylic acid [2]. This difference in lipophilicity impacts membrane permeability and solubility profiles of downstream intermediates. The ethyl analog offers a balance that enhances membrane permeability while maintaining sufficient aqueous solubility, which is critical for the synthetic accessibility of the final upadacitinib intermediate [3]. This is a class-level inference based on the established relationship between alkyl chain length and logP in pyrrolidine-3-carboxylic acid derivatives.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Application Specificity: (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid as the Defined Upadacitinib Intermediate vs. Non-Selective Use of Other Stereoisomers

Multiple patent filings (CN111072543B, US 20210163409, WO 2019016745A1) and commercial impurity catalogs unambiguously designate the (3R,4S)-enantiomer of 4-ethylpyrrolidine-3-carboxylic acid as the required chiral acid intermediate for upadacitinib synthesis [1]. The (3S,4R)-enantiomer (CAS 2165847-01-6) and the (3RS,4RS)-racemate (CAS 201228-22-0) are cataloged as Upadacitinib Impurities (e.g., Impurity 97, Impurity 1) rather than synthetic intermediates [2]. This regulatory distinction is critical: procurement of the incorrect stereoisomer for intermediate use will result in the generation of diastereomeric impurities in the final drug substance that require additional purification and analytical control per ICH guidelines [3].

Pharmaceutical Synthesis Drug Intermediate Regulatory Compliance

Proven Application Scenarios for 4-Ethyl-3-pyrrolidinecarboxylic acid (CAS 1342226-11-2)


Asymmetric Synthesis of the Upadacitinib Chiral Acid Intermediate

The (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is the critical chiral building block for constructing the pyrrolidine core of upadacitinib (ABT-494), a selective JAK1 inhibitor approved for rheumatoid arthritis and other autoimmune conditions. The patented asymmetric synthesis route (CN111072543B) provides this intermediate with ≥99% chiral purity and up to 77% yield, avoiding the inherent 50% yield loss of resolution-based approaches [1]. This route uses inexpensive glycine ethyl ester as starting material and proceeds through amino protection, ring closure, coupling, catalytic asymmetric hydrogenation, hydrolysis, and deprotection, achieving both cost-effectiveness and high stereochemical fidelity .

Reference Standard for Upadacitinib and Roxadustat Impurity Profiling

The (3R,4S)-enantiomer serves as a fully characterized reference standard for multiple pharmaceutical impurity applications. It is designated as Roxadustat Impurity 90, used for impurity profiling, assay determination, and pharmacological research in roxadustat drug substance analysis [1]. Similarly, its N-protected derivative (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is classified as Upadacitinib Impurity 1 and Impurity 16, supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions, method validation, and quality control . The (3R,4S)-ethylpyrrolidine-3-carboxylic acid core structure is therefore essential for both innovator and generic pharmaceutical analytical development [2].

Chiral Building Block for Peptidomimetics and Enzyme Inhibitor Design

Beyond its role as a specific drug intermediate, the (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid scaffold serves as a versatile chiral building block in medicinal chemistry. Its high enantiomeric purity (≥99%) ensures precise stereochemical control in synthetic pathways, while the free carboxylic acid group allows further derivatization for incorporation into peptide mimetics and enzyme inhibitor scaffolds [1]. The ethyl substituent at the 4-position provides a calculated LogP of -2.07, offering distinct lipophilicity compared to the methyl analog (LogP -2.52), which can be exploited to fine-tune the physicochemical properties of lead compounds in drug discovery programs targeting neurological disorders or inflammatory disease pathways .

Quote Request

Request a Quote for 4-Ethyl-3-pyrrolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.